Cas no 90358-71-7 (1-(2-Hydroxy-2-phenylethyl)-1-methyl-4-phenylpiperazin-1-ium)

1-(2-Hydroxy-2-phenylethyl)-1-methyl-4-phenylpiperazin-1-ium structure
90358-71-7 structure
Product Name:1-(2-Hydroxy-2-phenylethyl)-1-methyl-4-phenylpiperazin-1-ium
CAS No:90358-71-7
MF:C19H25N2O
MW:297.414604902267
CID:2812074
PubChem ID:71327280
Update Time:2025-04-21

1-(2-Hydroxy-2-phenylethyl)-1-methyl-4-phenylpiperazin-1-ium Chemical and Physical Properties

Names and Identifiers

    • DTXSID40756372
    • 90358-71-7
    • 1-(2-Hydroxy-2-phenylethyl)-1-methyl-4-phenylpiperazin-1-ium
    • Inchi: 1S/C19H25N2O/c1-21(16-19(22)17-8-4-2-5-9-17)14-12-20(13-15-21)18-10-6-3-7-11-18/h2-11,19,22H,12-16H2,1H3/q+1
    • InChI Key: IXJXYRNNEVROFA-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=CC=1)C[N+]1(C)CCN(C2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 297.196688425Da
  • Monoisotopic Mass: 297.196688425Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 23.5Ų
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